

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ceritinib

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Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B606605*

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Introduction

Ceritinib is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1] In various cancers, particularly in non-small cell lung cancer (NSCLC), the EML4-ALK fusion oncogene leads to constitutive activation of ALK, driving tumor cell proliferation and survival.[1] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation.[2] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival, including the PI3K/AKT, MEK/ERK, and JAK-STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. One of the most common methods involves the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

These application notes provide a detailed protocol for the analysis of Ceritinib-induced apoptosis using Annexin V and PI staining followed by flow cytometry.

Data Presentation

Quantitative Analysis of Ceritinib-Induced Apoptosis

The following tables summarize the dose-dependent and time-course effects of Ceritinib on the induction of apoptosis in ALK-positive cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Response Effect of Ceritinib on Apoptosis in H2228 Cells (48-hour treatment)

Ceritinib Concentration (nM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
0 (Control)	95.2 ± 1.5	2.8 ± 0.5	2.0 ± 0.3	4.8 ± 0.8
50	85.6 ± 2.1	8.9 ± 1.2	5.5 ± 0.9	14.4 ± 2.1
100	72.3 ± 3.4	15.4 ± 2.0	12.3 ± 1.8	27.7 ± 3.8
200	55.1 ± 4.0	25.8 ± 3.1	19.1 ± 2.5	44.9 ± 5.6
400	38.7 ± 3.8	38.2 ± 4.2	23.1 ± 3.0	61.3 ± 7.2

Data are represented as mean ± standard deviation from three independent experiments. Data is synthesized based on typical results observed in published studies.

Table 2: Time-Course Effect of Ceritinib (200 nM) on Apoptosis in H2228 Cells

Time (hours)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
0	96.1 ± 1.2	2.1 ± 0.4	1.8 ± 0.3	3.9 ± 0.7
12	88.4 ± 2.5	7.5 ± 1.1	4.1 ± 0.8	11.6 ± 1.9
24	70.2 ± 3.1	18.9 ± 2.3	10.9 ± 1.5	29.8 ± 3.8
48	54.8 ± 4.2	26.1 ± 3.5	19.1 ± 2.8	45.2 ± 6.3
72	35.6 ± 3.9	35.4 ± 4.0	29.0 ± 3.6	64.4 ± 7.6

Data are represented as mean ± standard deviation from three independent experiments. Data is synthesized based on typical results observed in published studies.

Experimental Protocols

Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and PI Staining

Materials:

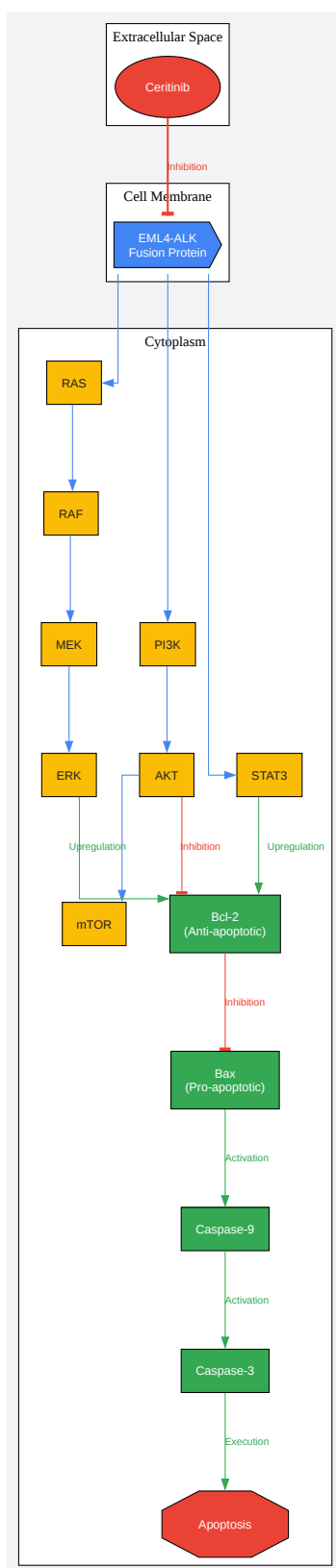
- ALK-positive cancer cell line (e.g., H2228)
- Ceritinib
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture H2228 cells in complete medium until they reach approximately 70-80% confluency.
 - For dose-response experiments, seed cells in 6-well plates and treat with various concentrations of Ceritinib (e.g., 0, 50, 100, 200, 400 nM) for a fixed time (e.g., 48 hours).
 - For time-course experiments, treat cells with a fixed concentration of Ceritinib (e.g., 200 nM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
- Cell Harvesting and Washing:
 - Harvest cells by trypsinization.
 - Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with ice-cold PBS.
- Annexin V-FITC and PI Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer immediately after staining.

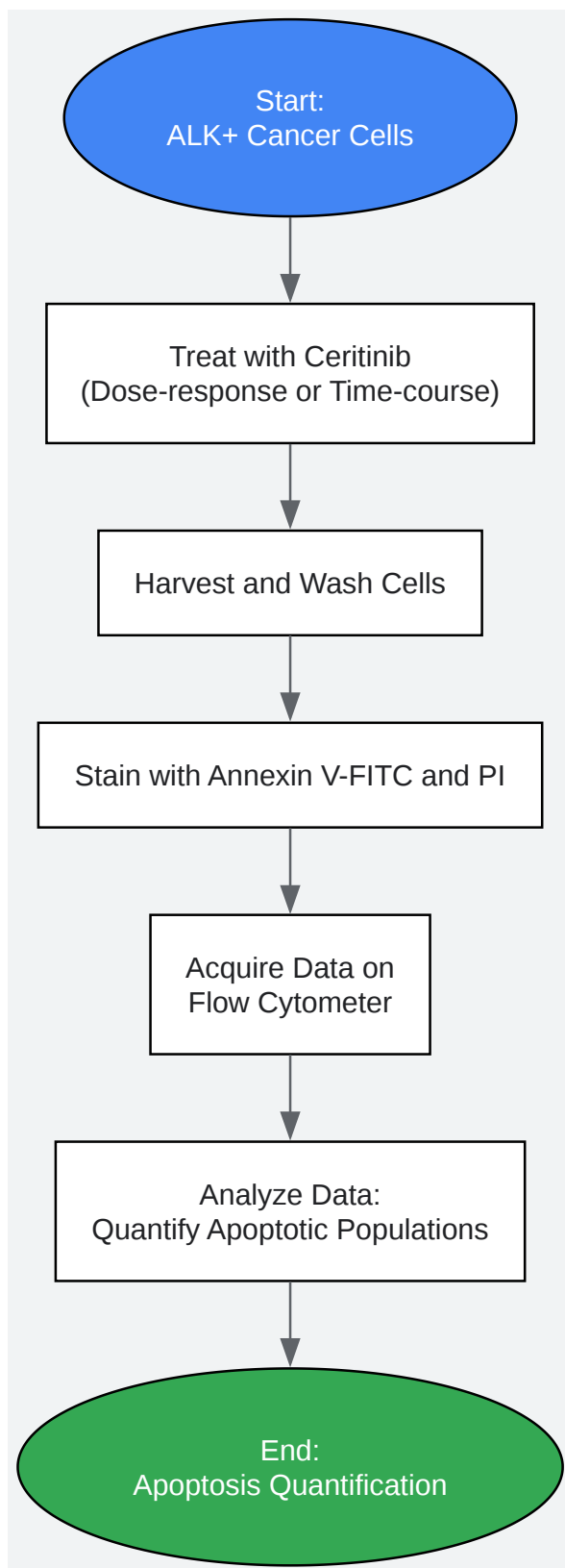
- Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
- Acquire data for at least 10,000 events per sample.
- Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization



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Caption: Ceritinib-induced apoptotic signaling pathway.



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Caption: Experimental workflow for apoptosis analysis.

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